

# Investigating the synergistic activity between Imipenem and aminoglycoside antibiotics

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Imipenem**

Cat. No.: **B608078**

[Get Quote](#)

## The Synergistic Power of Imipenem and Aminoglycosides: A Guide for Researchers

A comprehensive analysis of the enhanced bactericidal activity achieved by combining **imipenem** with aminoglycoside antibiotics against various multidrug-resistant bacteria. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of their synergistic effects, supported by experimental data and protocols.

The combination of the carbapenem antibiotic **imipenem** with aminoglycosides such as amikacin, gentamicin, and tobramycin has demonstrated significant synergistic activity against a range of clinically important bacteria, including *Pseudomonas aeruginosa*, *Escherichia coli*, and *Klebsiella pneumoniae*. This synergy often results in enhanced bacterial killing and can help overcome resistance to individual agents. The primary mechanism behind this synergy lies in the ability of **imipenem** to disrupt the bacterial cell wall, which in turn facilitates the intracellular uptake of the aminoglycoside, leading to a more potent inhibition of protein synthesis.<sup>[1][2][3]</sup>

## Comparative Efficacy: A Quantitative Look at Synergy

The synergistic effect of combining **imipenem** with various aminoglycosides has been quantified in numerous studies using the fractional inhibitory concentration (FIC) index,

determined through checkerboard assays. A FIC index of  $\leq 0.5$  is indicative of synergy. The following tables summarize key findings from in vitro studies.

## Imipenem and Amikacin Synergy

| Bacterial Species               | Imipenem MIC Alone ( $\mu\text{g/mL}$ ) | Amikacin MIC Alone ( $\mu\text{g/mL}$ ) | Imipenem MIC in Combination ( $\mu\text{g/mL}$ ) | Amikacin MIC in Combination ( $\mu\text{g/mL}$ ) | FIC Index  | Reference |
|---------------------------------|-----------------------------------------|-----------------------------------------|--------------------------------------------------|--------------------------------------------------|------------|-----------|
| P. aeruginosa (Wound Isolate 5) | 256                                     | 512                                     | 1                                                | 4                                                | 0.011      | [4]       |
| Acinetobacter spp.              | 64                                      | 64                                      | 1                                                | 0.5                                              | 0.023      | [3]       |
| Klebsiella spp.                 | 64                                      | 512                                     | 1                                                | 4                                                | 0.023      | [3]       |
| Multidrug-Resistant E. coli     | -                                       | -                                       | -                                                | -                                                | $\leq 0.5$ | [1]       |

## Imipenem and Gentamicin Synergy

| Bacterial Species                                | Imipenem MIC Alone (µg/mL) | Gentamicin in MIC Alone (µg/mL) | Imipenem MIC in Combination (µg/mL) | Gentamicin in MIC in Combination (µg/mL) | FIC Index                                                  | Reference |
|--------------------------------------------------|----------------------------|---------------------------------|-------------------------------------|------------------------------------------|------------------------------------------------------------|-----------|
| Carbapene m-resistant P. aeruginosa (8 isolates) | -                          | -                               | -                                   | -                                        | Lowest synergy (1 of 8 isolates)                           | [5]       |
| Streptomyco in-susceptible enterococci           | -                          | -                               | -                                   | -                                        | Penicillin + Gentamicin showed significantl y more killing | [6][7]    |

## Imipenem and Tobramycin Synergy

| Bacterial Species                                       | Imipenem Concentration (mg/L) | Tobramycin Concentration (mg/L) | Outcome                                          | Reference |
|---------------------------------------------------------|-------------------------------|---------------------------------|--------------------------------------------------|-----------|
| Carbapenem-resistant <i>P. aeruginosa</i> (FADDI-PA001) | 14                            | 32                              | Synergy ( $\geq 2\log_{10}$ more killing)        | [2]       |
| Carbapenem-resistant <i>P. aeruginosa</i> (FADDI-PA001) | 24                            | 16-32                           | Synergy                                          | [2]       |
| Carbapenem-resistant <i>P. aeruginosa</i> (FADDI-PA001) | 36                            | 4-16                            | Synergy                                          | [2]       |
| <i>P. aeruginosa</i> (AH298-GFP)                        | 4                             | 0.25                            | Synergy ( $\geq 2\log_{10}$ more killing at 24h) | [8][9]    |

## Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synergy testing. Below are the standard protocols for the checkerboard assay and the time-kill curve assay.

### Checkerboard Assay Protocol

The checkerboard assay is a widely used *in vitro* method to assess the interaction between two antimicrobial agents.[10][11][12][13]

- Preparation of Antibiotic Solutions: Prepare stock solutions of **imipenem** and the chosen aminoglycoside at a concentration higher than the desired maximum concentration to be tested.
- Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of **imipenem** along the y-axis (rows) and the aminoglycoside along the x-axis (columns). This creates a

matrix of wells with varying concentrations of both antibiotics.

- Bacterial Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard from an overnight culture of the test organism in Mueller-Hinton broth. Dilute the inoculum to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in each well.
- Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include control wells for bacterial growth (no antibiotic) and sterility of the medium. Incubate the plate at 35-37°C for 18-24 hours.
- Determination of MIC: After incubation, determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
- Calculation of FIC Index: Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula:  $\text{FIC Index} = \text{FIC of Imipenem} + \text{FIC of Aminoglycoside}$  Where:  $\text{FIC of Imipenem} = (\text{MIC of Imipenem in combination}) / (\text{MIC of Imipenem alone})$   $\text{FIC of Aminoglycoside} = (\text{MIC of Aminoglycoside in combination}) / (\text{MIC of Aminoglycoside alone})$
- Interpretation of Results:
  - Synergy: FIC index  $\leq 0.5$
  - Additive/Indifference:  $0.5 < \text{FIC index} \leq 4$
  - Antagonism: FIC index  $> 4$

## Time-Kill Curve Assay Protocol

The time-kill curve assay provides information on the rate and extent of bacterial killing over time.[14][15][16][17]

- Preparation of Cultures: Grow the test organism in Mueller-Hinton broth to the mid-logarithmic phase.
- Inoculation: Dilute the bacterial culture to a starting inoculum of approximately  $10^5$  to  $10^6$  CFU/mL in flasks containing fresh broth.

- Addition of Antibiotics: Add **imipenem** and the aminoglycoside alone and in combination at desired concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC). Include a growth control flask without any antibiotic.
- Incubation and Sampling: Incubate the flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each flask.
- Viable Cell Count: Perform serial dilutions of the collected samples and plate them on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
- Data Analysis: Plot the log10 CFU/mL against time for each antibiotic condition. Synergy is typically defined as a  $\geq 2\text{-log}10$  decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

## Visualizing the Synergy

The following diagrams illustrate the mechanism of action and the experimental workflows.

Caption: Mechanism of **Imipenem**-Aminoglycoside Synergy.

[Click to download full resolution via product page](#)

Caption: Workflow for In Vitro Synergy Testing.

## Molecular Insights into Synergy

Beyond the direct bactericidal effects, the combination of **imipenem** and aminoglycosides can also impact the expression of resistance genes. Studies have shown that this combination therapy can lead to a reduction in the expression of genes encoding for metallo- $\beta$ -lactamases (e.g., *blaIMP*) and aminoglycoside-modifying enzymes (e.g., *aac(6')-Ib*).<sup>[1][4]</sup> This suggests

that in addition to the enhanced killing effect, the combination may also help in mitigating the development of resistance.

In conclusion, the synergistic activity between **imipenem** and aminoglycosides represents a valuable strategy in combating infections caused by multidrug-resistant bacteria. The data consistently demonstrates enhanced efficacy, and the underlying mechanisms provide a strong rationale for their combined use. Researchers are encouraged to utilize the provided protocols for further investigation and development of effective combination therapies.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [mdpi.com](http://mdpi.com) [mdpi.com]
- 2. [journals.asm.org](http://journals.asm.org) [journals.asm.org]
- 3. Comparative Investigation into the Roles of Imipenem:Cyclodextrin Complexation and Antibiotic Combination in Combatting Antimicrobial Resistance in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Imipenem and Amikacin Combination against Multi-Drug Resistant *Pseudomonas aeruginosa* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-vitro Effect of Imipenem, Fosfomycin, Colistin, and Gentamicin Combination against Carbapenem-resistant and Biofilm-forming *Pseudomonas aeruginosa* Isolated from Burn Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergy of imipenem or penicillin G and aminoglycosides against enterococci isolated from patients with infective endocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergy of imipenem or penicillin G and aminoglycosides against enterococci isolated from patients with infective endocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [journals.asm.org](http://journals.asm.org) [journals.asm.org]
- 9. Aminoglycoside Concentrations Required for Synergy with Carbapenems against *Pseudomonas aeruginosa* Determined via Mechanistic Studies and Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 11. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against *Staphylococcus aureus* - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iosrjournals.org [iosrjournals.org]
- To cite this document: BenchChem. [Investigating the synergistic activity between Imipenem and aminoglycoside antibiotics]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b608078#investigating-the-synergistic-activity-between-imipenem-and-aminoglycoside-antibiotics>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)